molecular formula C33H49BClF3N2P2Ru B12321669 Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane

Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane

Cat. No.: B12321669
M. Wt: 740.0 g/mol
InChI Key: XUNADIVVFBMVES-UHFFFAOYSA-N
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Description

Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is a complex compound that combines several distinct chemical entities

Preparation Methods

The synthesis of chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane involves multiple steps, each requiring specific reaction conditions and reagents. One common method involves the reaction of chloromethane with 2-phosphanylethylazanide in the presence of a ruthenium(2+) catalyst. This reaction typically occurs in a solvent such as toluene, with trifluoroborane acting as a stabilizing agent. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions could produce lower oxidation state species .

Scientific Research Applications

Mechanism of Action

The mechanism of action of chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane involves its interaction with molecular targets through its ruthenium center. The ruthenium(2+) ion can coordinate with various ligands, facilitating electron transfer processes that are crucial in catalytic reactions. In biological systems, ruthenium complexes can intercalate with DNA, leading to the generation of reactive oxygen species that induce cell death in cancer cells .

Comparison with Similar Compounds

Compared to other ruthenium complexes, chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is unique due to its specific combination of ligands and stabilizing agents. Similar compounds include other ruthenium-based catalysts and complexes, such as chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate and ruthenium(II) polypyridine complexes . These compounds share some catalytic properties but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C33H49BClF3N2P2Ru

Molecular Weight

740.0 g/mol

IUPAC Name

chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane

InChI

InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF3.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3)4;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;;+2

InChI Key

XUNADIVVFBMVES-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+2]

Origin of Product

United States

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